molecular formula C12H18O B13530983 4-(2-Ethylphenyl)butan-2-ol

4-(2-Ethylphenyl)butan-2-ol

Cat. No.: B13530983
M. Wt: 178.27 g/mol
InChI Key: LRYQRYSCWVZIMG-UHFFFAOYSA-N
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Description

4-(2-Ethylphenyl)butan-2-ol is a secondary alcohol with a butan-2-ol backbone substituted by a 2-ethylphenyl group at the 4-position. While direct data on this compound are absent in the provided evidence, its analogs (e.g., substituted phenylbutanols) offer insights into its behavior.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-(2-ethylphenyl)butan-2-ol

InChI

InChI=1S/C12H18O/c1-3-11-6-4-5-7-12(11)9-8-10(2)13/h4-7,10,13H,3,8-9H2,1-2H3

InChI Key

LRYQRYSCWVZIMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Ethylphenyl)butan-2-ol involves the use of Grignard reagents. The Grignard reaction is a well-known method for forming carbon-carbon bonds and is particularly useful for synthesizing alcohols from carbonyl compounds. In this case, the reaction involves the addition of an ethylmagnesium bromide to acetophenone, followed by hydrolysis to yield the desired alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, solvent, and the concentration of reagents, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylphenyl)butan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Ethylphenyl)butan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Ethylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key analogs and their molecular properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Reference
4-(2-Ethylphenyl)butan-2-ol N/A C₁₂H₁₈O 178.27 (calculated) 2-Ethylphenyl at C4 Secondary alcohol N/A
2-(4-Chlorophenyl)butan-2-ol 3947-53-3 C₁₀H₁₃ClO 184.67 4-Chlorophenyl at C2 Secondary alcohol
4-Phenyl-2-butanone 2550-26-7 C₁₀H₁₂O 148.20 Phenyl at C4 Ketone
4-(Thiazol-4-yl)butan-2-ol 1526633-94-2 C₇H₁₁NOS 157.23 Thiazole ring at C4 Secondary alcohol
4-{4-(1-hydroxyethyl)-2-nitrophenylamino}butan-2-ol N/A C₁₃H₂₀N₂O₄ 292.32 Nitro, hydroxyethyl, methylamino groups Secondary alcohol

Key Observations :

  • Functional Group Influence: The ketone group in 4-phenyl-2-butanone (C=O) reduces polarity compared to secondary alcohols like this compound. Ketones typically exhibit lower boiling points and higher volatility than alcohols due to weaker intermolecular hydrogen bonding .

Biological Activity

4-(2-Ethylphenyl)butan-2-ol is an organic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

C12H18O\text{C}_{12}\text{H}_{18}\text{O}

This compound features a butanol backbone with a 2-ethylphenyl substituent, which may influence its biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, studies on structurally related compounds have demonstrated IC50 values in the nanomolar range against MCF-7 breast cancer cells, suggesting potential for further investigation into its anticancer properties .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
Compound AMCF-710
Compound BMDA-MB-23123
This compoundTBDTBD

The mechanism by which this compound exerts its effects may involve interactions with cellular pathways related to apoptosis and cell cycle regulation. For instance, compounds with similar structures have been shown to disrupt tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest that it may exhibit favorable absorption and distribution characteristics, although specific data on metabolism and excretion remain limited.

Table 2: Pharmacokinetic Parameters of Similar Compounds

ParameterValue
AbsorptionHigh
Half-lifeTBD
MetabolismHepatic

Case Studies

  • Study on Antiproliferative Effects : A study investigated the effects of several butanol derivatives on human cancer cell lines. The results indicated that structural modifications significantly affected their biological activity. The study highlighted the need for further exploration of this compound in this context .
  • Toxicological Assessment : Another study assessed the safety profile of structurally related compounds in animal models, providing insights into potential side effects and therapeutic windows .

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